Phenol, isobutylenated Phenol, isobutylenated
Brand Name: Vulcanchem
CAS No.: 33641-78-0
VCID: VC16109940
InChI: InChI=1S/C10H12O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,11H,1,7H2,2H3
SMILES:
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol

Phenol, isobutylenated

CAS No.: 33641-78-0

Cat. No.: VC16109940

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Phenol, isobutylenated - 33641-78-0

Specification

CAS No. 33641-78-0
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
IUPAC Name 4-(2-methylprop-2-enyl)phenol
Standard InChI InChI=1S/C10H12O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,11H,1,7H2,2H3
Standard InChI Key OVBJIGPDFPHEJT-UHFFFAOYSA-N
Canonical SMILES CC(=C)CC1=CC=C(C=C1)O

Introduction

Structural and Molecular Characteristics

Phenol, isobutylenated is systematically named 4-(2-methyl-2-propen-1-yl)phenol, reflecting the substitution of a methylallyl group at the para position of the phenolic ring . The structure is defined by the presence of an isobutylene-derived side chain, which influences its electronic and steric properties. Key molecular descriptors include:

Table 1: Physicochemical Properties of Phenol, Isobutylenated

PropertyValue
Molecular FormulaC10H12O\text{C}_{10}\text{H}_{12}\text{O}
Molecular Weight148.202 g/mol
Density1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3
Boiling Point246.1±9.0°C246.1 \pm 9.0 \, \degree\text{C}
Flash Point110.5±8.4°C110.5 \pm 8.4 \, \degree\text{C}
Vapor Pressure0.0±0.5mmHg(25°C)0.0 \pm 0.5 \, \text{mmHg} \, (\text{25} \degree\text{C})
LogP (Octanol-Water)3.05
Refractive Index1.539

The compound’s low vapor pressure and moderate hydrophobicity (LogP = 3.05) suggest limited environmental mobility but potential bioaccumulation in lipid-rich tissues . The para-substitution pattern minimizes steric hindrance, facilitating interactions in polymer matrices or catalytic systems.

Synthesis and Production Pathways

Industrial synthesis of phenol, isobutylenated typically involves Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of an acid catalyst (e.g., AlCl3\text{AlCl}_3) . The reaction proceeds via electrophilic aromatic substitution, favoring para-substitution due to the directing effects of the hydroxyl group.

C6H5OH+(CH3)2C=CH2H+C6H4(O(CH3)2CH2)OH\text{C}_6\text{H}_5\text{OH} + (\text{CH}_3)_2\text{C}=\text{CH}_2 \xrightarrow{\text{H}^+} \text{C}_6\text{H}_4(\text{O}(\text{CH}_3)_2\text{CH}_2)\text{OH}

Alternative methods include the use of zeolite catalysts to improve selectivity and reduce waste . Process optimization focuses on maximizing yield while minimizing oligomerization byproducts, a common challenge in alkylation reactions.

Research Gaps and Future Directions

Current literature on phenol, isobutylenated is sparse, with limited data on its toxicokinetics, environmental impact, or commercial applications. Priority research areas include:

  • Ecotoxicological Studies: Assessing acute and chronic effects on aquatic organisms.

  • Application Development: Exploring its efficacy as a stabilizer in high-temperature polymers.

  • Analytical Methods: Developing sensitive detection protocols for environmental monitoring.

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